![molecular formula C5H8N4O2 B3055155 4-amino-N-ethyl-1,2,5-oxadiazole-3-carboxamide CAS No. 632291-83-9](/img/structure/B3055155.png)
4-amino-N-ethyl-1,2,5-oxadiazole-3-carboxamide
Description
“4-amino-N-ethyl-1,2,5-oxadiazole-3-carboxamide” is a compound that belongs to the class of organic compounds known as oxadiazoles . Oxadiazoles are compounds containing an oxadiazole ring, which is a five-membered heterocyclic ring with two carbon atoms, two nitrogen atoms, and one oxygen atom .
Synthesis Analysis
The synthesis of oxadiazoles, including “4-amino-N-ethyl-1,2,5-oxadiazole-3-carboxamide”, often involves the reaction of amidoximes with carboxylic acids or their derivatives in a suitable solvent, followed by cyclocondensation to form the 1,2,4-oxadiazole core .Molecular Structure Analysis
The molecular formula of “4-amino-N-ethyl-1,2,5-oxadiazole-3-carboxamide” is C3H4N4O2 . The average mass is 128.089 Da and the monoisotopic mass is 128.033432 Da .Chemical Reactions Analysis
Oxadiazoles, including “4-amino-N-ethyl-1,2,5-oxadiazole-3-carboxamide”, can undergo a variety of chemical reactions. For example, they can rearrange into other heterocycles due to low aromaticity and the presence of the weak O–N bond .Future Directions
The future directions for “4-amino-N-ethyl-1,2,5-oxadiazole-3-carboxamide” and similar compounds could involve further exploration of their potential applications in various fields such as medicinal chemistry, material science, and high energy molecules . Additionally, the development of novel efficient and convenient methods for the synthesis of 1,2,4-oxadiazoles with diverse periphery functionalities is an important goal for modern organic chemistry .
properties
IUPAC Name |
4-amino-N-ethyl-1,2,5-oxadiazole-3-carboxamide | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H8N4O2/c1-2-7-5(10)3-4(6)9-11-8-3/h2H2,1H3,(H2,6,9)(H,7,10) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SHEMHFLPXQDCPX-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNC(=O)C1=NON=C1N | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H8N4O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10362828 | |
Record name | 4-amino-N-ethyl-1,2,5-oxadiazole-3-carboxamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10362828 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
156.14 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-amino-N-ethyl-1,2,5-oxadiazole-3-carboxamide | |
CAS RN |
632291-83-9 | |
Record name | 4-amino-N-ethyl-1,2,5-oxadiazole-3-carboxamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10362828 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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